molecular formula C17H24N2O B11705894 N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11705894
M. Wt: 272.4 g/mol
InChI Key: NZUKSVDRTKIQDY-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexane ring attached to a tetrahydroisoquinoline moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted amides or aromatic compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combined structural features of tetrahydroisoquinoline and cyclohexanecarboxamide, which confer distinct biological activities and therapeutic potential. Its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (THIQ-CH) is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of THIQ-CH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds known for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities. The structural diversity of THIQ derivatives allows for the modulation of biological activity through various substitutions.

THIQ-CH and its analogs exhibit their biological effects primarily through interactions with specific molecular targets:

  • Aminopeptidase N (APN/CD13) : Studies have shown that THIQ derivatives can inhibit APN, which is implicated in tumor progression and angiogenesis. For instance, a related compound demonstrated an IC50 value of 6.28 μM against APN, comparable to known inhibitors like Bestatin .
  • Bcl-2 Family Proteins : Research indicates that certain THIQ derivatives can bind to Bcl-2 proteins, promoting apoptosis in cancer cells. A study reported that a derivative induced caspase-3 activation in Jurkat cells in a dose-dependent manner .

3.1 Anticancer Activity

THIQ-CH has been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition : Compounds derived from THIQ have shown significant anti-proliferative effects against various cancer cell lines. For example, derivatives were found to inhibit cell growth effectively and induce apoptosis in cancer cells .

3.2 Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been explored in the context of neurodegenerative diseases:

  • Mechanistic Insights : THIQ analogs have been shown to exert protective effects against oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activity:

CompoundTargetIC50 (μM)Activity
THIQ-CHAPN/CD136.28Inhibitor
THIQ DerivativeBcl-25.2Induces Apoptosis

The modifications on the tetrahydroisoquinoline core significantly influence the binding affinity and selectivity towards different targets.

5. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THIQ derivatives:

  • Study on APN Inhibition : A series of THIQ carboxylic acid derivatives were synthesized and tested for APN inhibition, revealing promising candidates for further development as anticancer agents .
  • Bcl-2 Binding Studies : Research demonstrated that specific substitutions on the THIQ scaffold enhanced binding affinity to Bcl-2 proteins, indicating a pathway for developing novel anti-cancer therapies .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h4-6,9,14,16,18H,1-3,7-8,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUKSVDRTKIQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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